3-(4-Bromo-3-chlorophenyl)propanoic acid
Overview
Description
3-(4-Bromo-3-chlorophenyl)propanoic acid is an organic compound with the molecular formula C9H8BrClO2. It is a derivative of propanoic acid, where the phenyl ring is substituted with bromine and chlorine atoms. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
The primary targets of 3-(4-Bromo-3-chlorophenyl)propanoic acid are currently unknown This compound is a derivative of propanoic acid, which is a short-chain fatty acid
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its structure, we can infer that it might interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects, similar to other small organic molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-3-chlorophenyl)propanoic acid typically involves the bromination and chlorination of phenylpropanoic acid derivatives. One common method includes the following steps:
Bromination: The phenylpropanoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the para position.
Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom at the meta position.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, is crucial for large-scale production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products:
Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 3-(4-Bromo-3-chlorophenyl)propanol or 3-(4-Bromo-3-chlorophenyl)propane.
Substitution: Formation of various substituted phenylpropanoic acids depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromo-3-chlorophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
3-(4-Chlorophenyl)propanoic acid: Similar structure but lacks the bromine substituent.
3-Bromopropanoic acid: Similar structure but lacks the phenyl ring and chlorine substituent.
Uniqueness: 3-(4-Bromo-3-chlorophenyl)propanoic acid is unique due to the presence of both bromine and chlorine substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
3-(4-bromo-3-chlorophenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTFMKUQYPWUHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301286367 | |
Record name | 4-Bromo-3-chlorobenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301286367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
791601-07-5 | |
Record name | 4-Bromo-3-chlorobenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=791601-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3-chlorobenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301286367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-bromo-3-chlorophenyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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